Prostaglandin E2

Descripción

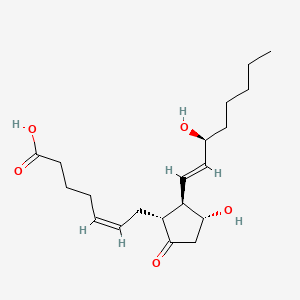

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-ARSRFYASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Record name | prostaglandin E2 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Prostaglandin_E2 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022947, DTXSID00859353 | |

| Record name | Dinoprostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

363-24-6, 22230-04-2 | |

| Record name | Prostaglandin E2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprostone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin E2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prostaglandin E2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinoprostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinoprostone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOPROSTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Q1JQR04M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67 °C | |

| Record name | Dinoprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Prostaglandin E2 in the Tumor Microenvironment: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) pathway, is a pivotal signaling lipid that plays a multifaceted role in cancer progression.[1] Elevated levels of PGE2 are a hallmark of the tumor microenvironment (TME) across numerous cancer types, where it orchestrates a complex network of events that favor tumor growth, immune evasion, and metastasis.[1][2] This technical guide provides an in-depth examination of the mechanisms by which PGE2 shapes the TME, offering insights for researchers and professionals in drug development. The guide details the core signaling pathways, presents quantitative data on PGE2 levels in various cancers, outlines key experimental protocols for its study, and provides visual representations of its complex interactions.

Introduction: PGE2 as a Key Mediator in the Tumor Microenvironment

Chronic inflammation is a well-established driver of tumorigenesis, and PGE2 is a central inflammatory mediator.[1] Produced by both cancer cells and stromal cells within the TME, PGE2 exerts its pleiotropic effects in an autocrine and paracrine manner.[3] Its synthesis is primarily catalyzed by the inducible COX-2 enzyme, which is frequently overexpressed in malignant tissues.[4] The biological functions of PGE2 are mediated through its binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3] These receptors are differentially expressed on various cell types within the TME and couple to distinct downstream signaling cascades, leading to a wide array of context-dependent cellular responses.[5]

The PGE2 Signaling Axis: Receptors and Downstream Pathways

The diverse effects of PGE2 are dictated by the specific EP receptor it engages:

-

EP1 Receptor: Coupled to Gαq, its activation leads to increased intracellular calcium levels.[5]

-

EP2 and EP4 Receptors: Both are coupled to Gαs, activating adenylyl cyclase, which in turn increases cyclic AMP (cAMP) levels and activates protein kinase A (PKA).[1] These receptors are frequently implicated in promoting tumor growth and immune suppression.[1][2]

-

EP3 Receptor: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase and reduces cAMP levels.[5]

These initial signaling events trigger a cascade of downstream pathways critical in cancer progression, including the PI3K/AKT, β-catenin, and NF-κB pathways.[5]

Pro-tumoral Functions of PGE2 in the TME

PGE2 contributes to multiple hallmarks of cancer through its influence on both cancer cells and the surrounding microenvironment.

Immune Suppression: A Major Hurdle for Anti-Tumor Immunity

PGE2 is a potent immune suppressor, creating a tolerogenic environment that allows tumors to evade immune surveillance.[1] Its effects on key immune cell populations are summarized below:

-

T Cells: PGE2 directly suppresses T cell receptor signaling, proliferation, and cytokine production. It can also promote the expansion and function of regulatory T cells (Tregs), which further dampen anti-tumor immune responses.

-

Dendritic Cells (DCs): PGE2 can inhibit the differentiation and maturation of DCs, impairing their ability to present tumor antigens and activate naïve T cells.[6]

-

Natural Killer (NK) Cells: The cytotoxic activity of NK cells is significantly inhibited by PGE2, which can downregulate activating receptors on their surface.[1]

-

Macrophages: PGE2 promotes the polarization of macrophages towards an M2-like phenotype. These tumor-associated macrophages (TAMs) have immunosuppressive functions and contribute to tumor progression.

-

Myeloid-Derived Suppressor Cells (MDSCs): PGE2 can induce the expansion and activation of MDSCs, a heterogeneous population of immature myeloid cells with potent T cell-suppressive functions.

Angiogenesis: Fueling Tumor Growth

PGE2 is a pro-angiogenic factor that stimulates the formation of new blood vessels, which are essential for tumor growth and survival.[1] It can directly act on endothelial cells to promote their proliferation, migration, and tube formation.[1] Additionally, PGE2 can induce the expression of other potent angiogenic factors, such as vascular endothelial growth factor (VEGF), by both cancer and stromal cells.[1]

Metastasis: Promoting Tumor Dissemination

The influence of PGE2 extends to the metastatic cascade. It can enhance the migratory and invasive properties of cancer cells by inducing the expression of matrix metalloproteinases (MMPs) and promoting epithelial-to-mesenchymal transition (EMT). Furthermore, PGE2 can help establish a pre-metastatic niche in distant organs, preparing the ground for the arrival and colonization of circulating tumor cells.

Quantitative Data on PGE2 Levels in the Tumor Microenvironment

The concentration of PGE2 is significantly elevated in various tumor tissues compared to their normal counterparts. The following tables summarize representative quantitative data from the literature.

| Cancer Type | PGE2 Concentration (Mean ± SD/SEM or Range) | Tissue Type | Reference |

| Breast Cancer | High: 65.89 pg/mg; Low: 9.24 pg/mg | Malignant Tumor Tissue | [7] |

| Breast Cancer | 8.06 pg/mg | Benign Tumor Tissue | [7] |

| Lung Cancer | 158.1 ± 88.7 pg/ml | Bronchoalveolar Lavage Fluid (Carcinoma) | [8] |

| Lung Cancer | 16.2 ± 6.9 pg/ml | Bronchoalveolar Lavage Fluid (Other Pulmonary Diseases) | [8] |

| Lung Cancer | 4.4 ± 3.4 pg/ml | Bronchoalveolar Lavage Fluid (Normal Smokers) | [8] |

| Squamous Cell Carcinoma (Lung) | 242.7 ± 29.4 pg/ml | Bronchoalveolar Lavage Fluid | [8] |

| Adenocarcinoma (Lung) | 82.3 ± 27.9 pg/ml | Bronchoalveolar Lavage Fluid | [8] |

| Small Cell Carcinoma (Lung) | 66.3 ± 15.2 pg/ml | Bronchoalveolar Lavage Fluid | [8] |

| Colorectal Cancer | 453.10 ± 197.31 pg/mL | Tumor Tissues | [9] |

| Colorectal Cancer | 401.23 ± 188.06 pg/mL | Adjacent Normal Mucosa | [9] |

Experimental Protocols for Studying PGE2 in the Tumor Microenvironment

Protocol for PGE2 Measurement by ELISA

Objective: To quantify the concentration of PGE2 in tumor tissue homogenates.

Materials:

-

Fresh or frozen tumor tissue

-

Ice-cold PBS (0.01M, pH=7.4)

-

Glass homogenizer

-

Centrifuge

-

PGE2 ELISA Kit (e.g., from Abcam, R&D Systems, or Elabscience)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Thoroughly rinse minced tissue pieces in ice-cold PBS to remove excess blood.

-

Weigh the tissue.

-

Homogenize the tissue in PBS (e.g., 1g of tissue in 9mL of PBS) using a glass homogenizer on ice.[10]

-

For complete cell lysis, sonicate the suspension or perform several freeze-thaw cycles.[10]

-

Centrifuge the homogenate at 5000 x g for 5-10 minutes at 4°C.[10]

-

Collect the supernatant for the assay. Samples can be used immediately or stored at -80°C.

-

-

ELISA Procedure (General Outline - refer to specific kit manual):

-

Prepare standards and samples according to the kit instructions. This typically involves serial dilutions of a PGE2 standard to generate a standard curve.

-

Add standards and samples to the wells of the ELISA plate.

-

Add the biotinylated detection antibody to each well.

-

Incubate the plate, then wash the wells multiple times with the provided wash buffer.

-

Add the HRP-conjugated secondary antibody or enzyme conjugate and incubate.

-

Wash the wells again to remove unbound reagents.

-

Add the substrate solution (e.g., TMB) and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of each standard against its known concentration.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the PGE2 concentration to the total protein content of the tissue homogenate if desired.

-

Protocol for Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To analyze the phenotype and frequency of different immune cell populations within the TME.

Materials:

-

Fresh tumor tissue

-

Digestion buffer (e.g., containing collagenase, hyaluronidase, and DNase)

-

70 µm cell strainer

-

Red blood cell (RBC) lysis buffer

-

FACS buffer (PBS with 0.2% BSA)

-

Anti-mouse CD16/32 antibody (for blocking)

-

Live/Dead stain

-

Fluorochrome-conjugated antibodies against cell surface and intracellular markers of interest (e.g., CD3, CD4, CD8, FoxP3, CD11b, Gr-1, etc.)

-

Fixation/Permeabilization Kit (for intracellular staining)

-

Flow cytometer

Procedure:

-

Single-Cell Suspension Preparation:

-

Mince the tumor tissue into small pieces in digestion buffer.[11]

-

Incubate at 37°C for a specified time (e.g., 40 minutes).[11]

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[11]

-

Lyse red blood cells using RBC lysis buffer.[11]

-

Wash the cells with PBS and count them.

-

-

Staining:

-

Resuspend the cells in FACS buffer.

-

Block Fc receptors with anti-mouse CD16/32 antibody.[11]

-

Stain for viability using a Live/Dead stain.

-

Stain for cell surface markers with a cocktail of fluorochrome-conjugated antibodies.

-

For intracellular staining, fix and permeabilize the cells using a fixation/permeabilization kit, then stain with antibodies against intracellular targets.[11]

-

-

Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo) to identify and quantify different immune cell populations based on their marker expression.

-

Protocol for Immunohistochemistry (IHC) for COX-2 and EP Receptors

Objective: To visualize the expression and localization of COX-2 and EP receptors within the tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on positively charged slides

-

Deparaffinization and rehydration solutions (e.g., xylene, graded alcohols)

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer)

-

Hydrogen peroxide solution (to block endogenous peroxidase activity)

-

Blocking buffer (e.g., normal serum)

-

Primary antibodies against COX-2 and EP receptors

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Slide Preparation:

-

Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohol washes.

-

Perform antigen retrieval by heating the slides in antigen retrieval buffer.

-

Block endogenous peroxidase activity with hydrogen peroxide solution.

-

-

Staining:

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the sections with the primary antibody at the optimal dilution and temperature.

-

Wash the sections.

-

Incubate with the HRP-conjugated secondary antibody.

-

Wash the sections.

-

Apply the DAB substrate and incubate until a brown color develops.

-

Counterstain the sections with hematoxylin.

-

-

Visualization:

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Examine the slides under a light microscope to assess the staining intensity and localization of the target proteins.

-

Visualizing PGE2's Role: Signaling Pathways and Experimental Workflows

PGE2 Signaling Pathways

Caption: Simplified PGE2 signaling pathways via EP receptors.

Immunomodulatory Effects of PGE2 in the TME

Caption: PGE2-mediated immune suppression in the TME.

Experimental Workflow for Investigating PGE2

Caption: Workflow for studying PGE2 in tumor samples.

Conclusion and Future Directions

Prostaglandin E2 is a critical orchestrator of the tumor microenvironment, promoting tumor progression through a variety of mechanisms, most notably profound immune suppression. The intricate signaling network of PGE2 and its receptors presents a compelling area for therapeutic intervention. Targeting the COX-2/PGE2 axis with selective inhibitors has shown promise, and ongoing research into specific EP receptor antagonists may offer more targeted therapeutic strategies with potentially fewer side effects. A thorough understanding of the experimental methodologies outlined in this guide is essential for researchers aiming to further elucidate the role of PGE2 in cancer and to develop novel therapeutic approaches that can overcome its pro-tumoral effects. Future research should focus on the combinatorial effects of targeting the PGE2 pathway with other immunotherapies, such as immune checkpoint inhibitors, to potentially enhance their efficacy and improve patient outcomes.

References

- 1. This compound and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the Tumor Microenvironment, a Convoluted Affair Mediated by EP Receptors 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inflammatory mediator this compound in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 6. This compound production and metabolism in human breast cancer cells and breast fibroblasts. Regulation by inflammatory mediators [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and cyclic AMP levels in human breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elevated this compound levels in bronchoalveolar lavage fluid of patients with bronchogenic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. coloproctol.org [coloproctol.org]

- 10. file.elabscience.com [file.elabscience.com]

- 11. Tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]

Prostaglandin E2 Signaling: A Technical Guide to EP2 versus EP4 Receptor Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a pleiotropic lipid mediator implicated in a vast array of physiological and pathological processes, including inflammation, immunity, cancer, and tissue repair. Its diverse functions are mediated through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. This technical guide provides an in-depth exploration of the signaling pathways mediated by the EP2 and EP4 receptors. While both receptors primarily couple to the stimulatory G protein (Gs) to elevate intracellular cyclic adenosine (B11128) monophosphate (cAMP), they exhibit crucial differences in their signaling kinetics, downstream effector engagement, and regulatory mechanisms. Understanding these distinctions is paramount for the development of targeted therapeutics that can selectively modulate the desirable or undesirable effects of PGE2. This document summarizes key quantitative data, provides detailed experimental protocols for studying these receptors, and presents visual diagrams of the signaling cascades to facilitate a comprehensive understanding of EP2 and EP4 receptor biology.

Introduction to PGE2 and EP Receptors

Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of phospholipase A2, cyclooxygenases (COX-1 and COX-2), and prostaglandin E synthases.[1][2] It exerts its biological effects by binding to the four EP receptor subtypes, which are products of different genes and are differentially expressed across various tissues and cell types.[3][4] The functional diversity of PGE2 is largely attributable to the distinct signaling cascades initiated by each EP receptor subtype.[3][5]

-

EP1 Receptor: Couples to Gq, leading to increased intracellular calcium levels.[3]

-

EP2 Receptor: Couples to Gs, stimulating adenylyl cyclase and increasing cAMP levels.[1][6]

-

EP3 Receptor: Primarily couples to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.[3]

-

EP4 Receptor: Couples to Gs, to increase cAMP, but can also engage other pathways.[2][7]

This guide will focus on the comparative signaling of the Gs-coupled EP2 and EP4 receptors, which are often co-expressed and can have both redundant and unique functions.[8][9]

EP2 Receptor Signaling Pathway

The EP2 receptor is a classic Gs-coupled GPCR.[1][6] Upon binding of PGE2, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein (Gs). This leads to the dissociation of the Gαs subunit from the Gβγ dimer.

The activated Gαs subunit directly stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][6] The resulting increase in intracellular cAMP levels leads to the activation of several downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates gene expression.[1][6]

-

Exchange Protein Activated by cAMP (Epac): Epac proteins are guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2. The cAMP-mediated activation of Epac can influence cell adhesion, proliferation, and differentiation.[6]

-

β-catenin Pathway: Evidence suggests that EP2 signaling can also activate the β-catenin pathway, potentially through a Gs-axin-GSK-3β axis, leading to the nuclear translocation of β-catenin and transcription of target genes.[1][10]

A key characteristic of the EP2 receptor is its lack of rapid homologous desensitization upon agonist binding, which can result in prolonged signaling.[8]

EP4 Receptor Signaling Pathway

Similar to EP2, the EP4 receptor primarily couples to Gs, leading to cAMP production and activation of PKA and Epac.[3][4][7] However, the signaling cascade downstream of EP4 is more complex and exhibits several key distinctions from that of EP2.

-

Coupling to Gi: In addition to Gs, the EP4 receptor can also couple to the inhibitory G protein (Gi).[2][7] Activation of Gi leads to the inhibition of adenylyl cyclase, thereby dampening the cAMP response.[2][11] This dual coupling allows for a more tightly regulated and often transient cAMP signal compared to the sustained signaling from EP2.[11][12]

-

PI3K/Akt Pathway: EP4 receptor activation can lead to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7][13] This can occur through Gβγ subunits released from Gi or through a β-arrestin-mediated mechanism.[3][7] The PI3K/Akt pathway is crucial for cell survival, proliferation, and migration.

-

β-Arrestin Recruitment and Receptor Internalization: Unlike EP2, the EP4 receptor is known to recruit β-arrestin and undergo rapid agonist-induced internalization.[2][14] This process not only desensitizes the receptor to further stimulation but also initiates a second wave of signaling from intracellular compartments. β-arrestin can act as a scaffold for various signaling proteins, including components of the ERK/MAPK pathway.

-

ERK/MAPK Pathway: The EP4 receptor, but not the EP2 receptor, can activate the extracellular signal-regulated kinases (ERKs) 1 and 2, often via a PI3K-dependent mechanism, leading to the induction of transcription factors such as early growth response factor-1 (EGR-1).[5][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for PGE2 signaling through EP2 and EP4 receptors. These values are compiled from various studies and may vary depending on the cell type and experimental conditions.

Table 1: Ligand Binding Affinities

| Receptor | Ligand | Species | Binding Affinity (Kd/Ki, nM) | Reference |

| EP2 | PGE2 | Human | ~13 | [1][10] |

| PGE1 | Human | ~10 | [1][10] | |

| Butaprost | Human | 32 | [10] | |

| ONO-AE1-259-01 | Human | 1.8 | [10] | |

| EP4 | PGE2 | Mouse | 0.59 - 1.27 | [5] |

Table 2: Signaling Characteristics

| Characteristic | EP2 Receptor | EP4 Receptor | Reference |

| Primary G Protein Coupling | Gs | Gs, Gi | [1][2][7] |

| cAMP Response Kinetics | Sustained (at high PGE2 concentrations) | Transient | [11][12] |

| PI3K/Akt Activation | No/Weak | Yes | [7][13] |

| ERK/MAPK Activation | No | Yes | [5][13] |

| β-Arrestin Recruitment | No/Weak | Yes | [3][6] |

| Receptor Internalization | No/Slow | Rapid | [2][14] |

Detailed Experimental Protocols

This section provides generalized protocols for key experiments used to characterize EP2 and EP4 receptor signaling.

cAMP Measurement Assay

This protocol describes a method to quantify intracellular cAMP levels following receptor activation, a primary readout for EP2 and EP4 signaling.

Objective: To measure agonist-induced cAMP production in cells expressing EP2 or EP4 receptors.

Materials:

-

HEK293 cells stably expressing human EP2 or EP4 receptors.

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Cyclooxygenase (COX) inhibitor (e.g., indomethacin).

-

PGE2 or other receptor agonists.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture: Culture HEK-EP2 or HEK-EP4 cells in appropriate media until they reach confluence in 96-well plates.[15]

-

Pre-incubation: Wash the cells with serum-free DMEM. Add DMEM containing a PDE inhibitor (e.g., 1 mM IBMX) and a COX inhibitor (e.g., 3 µM indomethacin) to prevent cAMP degradation and endogenous prostanoid production. Incubate for 30-60 minutes at 37°C.[15][16]

-

Agonist Stimulation: Add varying concentrations of PGE2 or a selective agonist to the wells. Incubate for a specified time (e.g., 15 minutes) at 37°C.[15] For kinetic studies, agonist stimulation can be performed for different durations.

-

Cell Lysis: Terminate the reaction by removing the medium and adding cell lysis buffer provided with the cAMP assay kit.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.[17][18]

-

Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.

β-Arrestin Recruitment Assay

This protocol outlines a method to measure the recruitment of β-arrestin to the activated receptor, a key feature of EP4 signaling.

Objective: To detect agonist-induced β-arrestin recruitment to EP4 receptors.

Materials:

-

Cells co-expressing the EP4 receptor fused to a tag (e.g., ProLink) and β-arrestin fused to a complementary tag (e.g., Enzyme Acceptor).

-

Assay medium.

-

PGE2 or other receptor agonists.

-

Detection reagents (e.g., substrate for the complemented enzyme).

-

Luminometer or fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the engineered cells in a 96-well plate and allow them to attach and grow.

-

Agonist Addition: Add varying concentrations of PGE2 or a selective agonist to the wells.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents according to the manufacturer's protocol. These reagents typically contain a substrate that is converted into a luminescent or fluorescent product by the complemented enzyme formed upon β-arrestin recruitment.[19]

-

Signal Measurement: Measure the luminescent or fluorescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Frontiers | Characterization of the Signaling Modalities of this compound Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 3. The complex role of this compound-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 11. Characterization of the Signaling Modalities of this compound Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the Signaling Modalities of this compound Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mathematical models for the EP2 and EP4 signaling pathways and their crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of agonist activity at recombinant EP2 and EP4 receptors (cAMP assay) [bio-protocol.org]

- 16. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Central Role of Prostaglandin E2 in the Febrile Response: A Technical Guide

Abstract

Fever, a cardinal sign of inflammation and infection, is a highly conserved physiological response orchestrated by the central nervous system. A critical mediator in this process is Prostaglandin (B15479496) E2 (PGE2), an eicosanoid that acts as the ultimate pyrogenic molecule within the brain. This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which PGE2 elicits a febrile response. We will detail the synthesis of PGE2 initiated by pyrogenic stimuli, its signaling cascade through specific receptors in the hypothalamus, and the subsequent activation of thermoeffector pathways. This document summarizes key quantitative data, presents detailed experimental protocols for studying the febrile response, and includes visualizations of the critical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The febrile response is a complex and tightly regulated process characterized by an elevation in the body's thermoregulatory set-point. This elevation is not a failure of thermoregulation but rather a deliberate physiological adjustment to combat infection and inflammation. The synthesis and action of Prostaglandin E2 (PGE2) in the brain are central to this response.[1] Exogenous pyrogens, such as lipopolysaccharide (LPS) from gram-negative bacteria, and endogenous pyrogens, like the cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), trigger a cascade of events that culminate in the production of PGE2.[1] This PGE2 then acts on specific neurons within the preoptic area (POA) of the hypothalamus, the brain's primary thermoregulatory center, to initiate the physiological changes that lead to fever.[1] Understanding the intricate mechanisms of PGE2's role in fever is paramount for the development of effective antipyretic therapies.

The PGE2 Synthesis Pathway in Fever

The production of PGE2 during a febrile response is a multi-step enzymatic process initiated by inflammatory signals.

Induction by Pyrogens

The process begins with the recognition of pyrogens by immune cells, which in turn release pro-inflammatory cytokines.[1] These cytokines circulate in the bloodstream and act on the endothelial cells of the blood-brain barrier (BBB), particularly in the vicinity of the organum vasculosum lamina terminalis (OVLT), a circumventricular organ with a permeable vasculature. This interaction triggers the intracellular signaling pathways that lead to the upregulation of key enzymes involved in PGE2 synthesis.

Enzymatic Cascade

The synthesis of PGE2 from arachidonic acid is catalyzed by a series of enzymes:

-

Phospholipase A2 (PLA2): Upon stimulation by cytokines, PLA2 is activated and cleaves arachidonic acid from the membrane phospholipids (B1166683) of endothelial cells.[1]

-

Cyclooxygenase-2 (COX-2): The free arachidonic acid is then converted to an unstable intermediate, Prostaglandin H2 (PGH2), by the action of COX-2.[1] The expression of COX-2 is markedly induced by inflammatory stimuli.

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): Finally, mPGES-1 catalyzes the isomerization of PGH2 to the final product, PGE2.

This newly synthesized PGE2 is then released into the brain parenchyma where it can act on hypothalamic neurons.

PGE2 Signaling in the Hypothalamus

Once in the brain parenchyma, PGE2 exerts its pyrogenic effects by binding to specific receptors on thermosensitive neurons in the preoptic area (POA) of the hypothalamus.

The Preoptic Area: The Thermoregulatory Center

The POA contains populations of neurons that are sensitive to changes in local brain temperature and receive afferent signals from peripheral thermoreceptors. These neurons are crucial for maintaining body temperature homeostasis.

The EP3 Receptor: The Key Mediator of Fever

PGE2 can bind to four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4. However, extensive research has identified the EP3 receptor as the primary mediator of the febrile response.[1] EP3 receptors are highly expressed on GABAergic inhibitory neurons within the POA.

The Signaling Cascade

The binding of PGE2 to the EP3 receptor on these inhibitory neurons triggers a signaling cascade that ultimately leads to an increase in the thermoregulatory set-point:

-

PGE2 Binding: PGE2 binds to the EP3 receptor.

-

G-protein Activation: This binding activates an inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase.

-

Reduced cAMP Levels: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Disinhibition of Excitatory Neurons: The reduction in cAMP levels leads to the inhibition of the GABAergic neurons. This "disinhibition" effectively removes the tonic inhibitory signal from downstream excitatory neurons.

-

Activation of Thermoeffector Pathways: These now-disinhibited excitatory neurons project to other brain regions, including the dorsomedial hypothalamus (DMH) and the rostral raphe pallidus nucleus (rRPa), which in turn activate sympathetic outflow to peripheral thermoeffectors.

This activation of thermoeffector pathways results in physiological responses that increase body temperature, such as shivering, vasoconstriction of cutaneous blood vessels, and non-shivering thermogenesis in brown adipose tissue.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of PGE2 in the febrile response.

Table 1: PGE2 Concentrations in Cerebrospinal Fluid (CSF) During Fever

| Species | Condition | PGE2 Concentration (pg/mL) | Reference |

| Human | Bacterial Meningitis (on admission) | 462 ± 65 | [2] |

| Guinea Pig | LPS-induced Fever | Increased from baseline | [3] |

| Rat | LPS-induced Fever (3h post-injection) | ~150-200 | [4] |

Table 2: Dose-Response of Intracerebroventricular PGE2-Induced Fever in Rats

| PGE2 Dose (µg) | Mean Increase in Body Temperature (°C) |

| 1 | 1.5 |

| 2 | 1.9 |

| 4 | 2.7 |

| 8 | 3.5 |

Data adapted from a study in rats during the light cycle.[5]

Table 3: IC50 Values of Common NSAIDs for COX-1 and COX-2 Inhibition

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Rofecoxib | >100 | 25 | >4.0 |

Data from a study using human peripheral monocytes.[6]

Table 4: Binding Affinities of PGE2 for EP Receptors

| Receptor Subtype | Ligand | Binding Affinity (Kd/Ki) |

| EP1 | PGE2 | Kd ~20 nM, Ki ~10 nM |

| EP2 | PGE2 | Kd ~1-10 nM |

| EP3 | PGE2 | Kd ~1-10 nM |

| EP4 | PGE2 | Kd ~1-10 nM |

Kd and Ki values are approximate and can vary based on the experimental system.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of PGE2 in the febrile response.

Lipopolysaccharide (LPS)-Induced Fever in Rodents

Objective: To induce a febrile response in a laboratory animal model to study the underlying mechanisms.

Materials:

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)

-

Sterile, pyrogen-free 0.9% saline

-

Animal body temperature measurement system (e.g., rectal probe, telemetry transponder)

-

Syringes and needles for injection

Procedure (Mouse Model):

-

Acclimatize mice to the experimental conditions, including handling and temperature measurement, for several days prior to the experiment.

-

Record the baseline body temperature of each mouse.

-

Prepare a stock solution of LPS in sterile saline. A common dose range for inducing fever in mice is 10 µg/kg to 120 µg/kg.[9][10][11]

-

Administer the LPS solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.[9][12]

-

Administer an equivalent volume of sterile saline to a control group of animals.

-

Monitor and record the body temperature of both LPS-treated and control animals at regular intervals (e.g., every 30 minutes) for several hours.

Measurement of PGE2 in Cerebrospinal Fluid (CSF) by ELISA

Objective: To quantify the concentration of PGE2 in the CSF of experimental animals.

Materials:

-

Commercially available PGE2 ELISA kit

-

CSF samples collected from animals

-

Microplate reader

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure (General Overview):

-

Sample Collection: Collect CSF from anesthetized animals via cisterna magna puncture.

-

Sample Preparation: Centrifuge the CSF samples to remove any cellular debris. Samples may require extraction for accurate measurement.

-

ELISA Protocol:

-

Prepare standards and samples according to the kit instructions.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the PGE2-peroxidase conjugate and the primary antibody to the wells.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to develop the color.

-

Stop the reaction and read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[13][14]

-

-

Data Analysis: Calculate the PGE2 concentration in the samples by comparing their absorbance values to the standard curve.

Immunohistochemistry for EP3 Receptors in the Hypothalamus

Objective: To visualize the localization of EP3 receptors within the hypothalamus.

Materials:

-

Rat or mouse brain tissue

-

4% paraformaldehyde (PFA) for fixation

-

Sucrose (B13894) solutions for cryoprotection

-

Cryostat or microtome for sectioning

-

Primary antibody against the EP3 receptor

-

Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP)

-

Microscope for visualization

Procedure:

-

Tissue Preparation:

-

Anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA.

-

Cryoprotect the brain by incubating in increasing concentrations of sucrose solutions.

-

Freeze the brain and cut coronal sections containing the hypothalamus using a cryostat.

-

-

Immunostaining:

-

Wash the sections and block non-specific binding sites.

-

Incubate the sections with the primary antibody against the EP3 receptor overnight.[15][16]

-

Wash the sections and incubate with the appropriate secondary antibody.

-

If using an HRP-conjugated secondary antibody, develop the signal using a suitable substrate (e.g., DAB).

-

If using a fluorescent secondary antibody, mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging: Visualize and capture images of the stained sections using a light or fluorescence microscope.

Conclusion

The mechanism of PGE2 in the febrile response is a well-defined and critical area of study in physiology and pharmacology. The synthesis of PGE2 in brain endothelial cells, triggered by peripheral pyrogenic signals, and its subsequent action on EP3 receptors in the preoptic area of the hypothalamus represent the core pathway for the induction of fever. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this fundamental biological process and to develop novel antipyretic therapies. A thorough understanding of these mechanisms is essential for targeting the specific components of the febrile pathway to modulate the inflammatory response effectively and safely.

References

- 1. Fever - Wikipedia [en.wikipedia.org]

- 2. Cerebrospinal fluid prostaglandins, interleukin 1 beta, and tumor necrosis factor in bacterial meningitis. Clinical and laboratory correlations in placebo-treated and dexamethasone-treated patients [pubmed.ncbi.nlm.nih.gov]

- 3. Hypothalamic this compound during lipopolysaccharide-induced fever in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin fevers in rats: regulated change in body temperature or change in regulated body temperature? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 8. Structural insights into the activation of the human this compound receptor EP1 subtype by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arborassays.com [arborassays.com]

- 14. cloud-clone.com [cloud-clone.com]

- 15. EP3 receptors mediate PGE2-induced hypothalamic paraventricular nucleus excitation and sympathetic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Different Populations of Prostaglandin EP3 Receptor-Expressing Preoptic Neurons Project to Two Fever-Mediating Sympathoexcitatory Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin E2 in Gastrointestinal Protection: Mechanisms, Pathways, and Experimental Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) E2 (PGE2), a principal product of cyclooxygenase (COX) activity on arachidonic acid, is a critical endogenous mediator responsible for maintaining the integrity and health of the gastrointestinal (GI) mucosa. Its protective functions, collectively termed "cytoprotection," are multifaceted and involve the regulation of gastric acid, the stimulation of mucus and bicarbonate secretion, the maintenance of mucosal blood flow, and the modulation of gastric motility. These diverse actions are mediated through a family of four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Understanding the specific roles of these receptor subtypes and their downstream signaling pathways is paramount for the development of targeted therapeutic strategies for GI diseases, including peptic ulcers and NSAID-induced gastropathy. This guide provides a detailed overview of PGE2's protective mechanisms, the signaling cascades involved, quantitative data from key studies, and the experimental protocols used to elucidate these functions.

Core Protective Mechanisms of Prostaglandin E2

Endogenous PGE2 plays a pivotal role in GI mucosal defense through several synergistic mechanisms.[1]

Stimulation of Mucus and Bicarbonate Secretion

A viscous layer of mucus and bicarbonate ions forms the primary physicochemical barrier against luminal acid and pepsin.

-

Mucus Secretion: PGE2 is a potent secretagogue for gastric mucus.[2][3] This action is primarily mediated by the EP4 receptor subtype, which stimulates mucin exocytosis through a cAMP-dependent pathway.[1][4] The stimulation of mucus production by PGE2 requires ongoing protein synthesis, suggesting an effect on glycoprotein (B1211001) formation.[2]

-

Bicarbonate Secretion: PGE2 significantly enhances the secretion of bicarbonate (HCO3-) from the gastric and duodenal mucosa, which neutralizes acid at the epithelial surface.[5][6][7] In the stomach, this effect is mediated by EP1 receptors linked to intracellular calcium signaling.[5][8] In the duodenum, the stimulation of bicarbonate secretion involves both EP3 and EP4 receptors.[1][9][10] Studies in healthy human subjects have shown that PGE2 analogues can cause a fourfold increase in gastric bicarbonate output.[11]

Regulation of Gastric Mucosal Blood Flow

Adequate blood flow is essential for delivering oxygen and nutrients, removing metabolic waste, and buffering acid that has diffused into the mucosa.

-

PGE2 is a vasodilator and contributes to the maintenance of gastric mucosal blood flow.[12][13] This effect is mediated by EP2, EP3, and EP4 receptors.[14] By increasing blood flow, PGE2 ensures the integrity of the mucosal barrier and facilitates rapid repair following injury.[12] Conversely, inhibition of prostaglandin synthesis by NSAIDs like aspirin (B1665792) and indomethacin (B1671933) can reduce non-stimulated gastric mucosal blood flow by 30% to 50%, compromising mucosal defense.[12]

Modulation of Gastric Motility

PGE2 also exerts a protective effect by inhibiting gastric motor activity.

-

This inhibition of gastric contraction is mediated through the activation of EP1 receptors.[1][9][15] By reducing motility, PGE2 helps to attenuate microvascular disturbances and mucosal damage that can be caused by strong stomach contractions, particularly during exposure to noxious agents.[5][15]

The Role of E-Prostanoid (EP) Receptors and Signaling Pathways

The diverse biological effects of PGE2 are determined by its interaction with four specific G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4), which are differentially expressed throughout the GI tract and activate distinct intracellular signaling pathways.[1][16][17]

-

EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium ([Ca2+]) via the phospholipase C (PLC) pathway.[17][18] In the stomach, EP1 activation is crucial for cytoprotection against agents like ethanol (B145695) and NSAIDs, stimulation of bicarbonate secretion, and inhibition of gastric motility.[5][8][9][10]

-

EP2 Receptor: Coupled to Gs protein, its activation stimulates adenylyl cyclase (AC), leading to increased intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation.[18][19][20] Along with EP3 and EP4, it contributes to the regulation of mucosal blood flow.[14]

-

EP3 Receptor: Primarily coupled to Gi protein, its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP.[17][18] It plays a role in stimulating duodenal bicarbonate secretion and regulating mucosal blood flow.[1][8][14]

-

EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to Gs, increasing intracellular cAMP levels.[18][19] It is a key mediator of PGE2-stimulated mucus secretion in the stomach and bicarbonate secretion in the duodenum.[1][4][9] The EP4 receptor also promotes the healing of gastric ulcers by stimulating angiogenesis through the upregulation of Vascular Endothelial Growth Factor (VEGF).[1][9]

Data Presentation: Summary of Quantitative Effects

The following tables summarize the roles of EP receptors and quantitative data on PGE2's protective actions from various studies.

Table 1: Role of EP Receptor Subtypes in PGE2-Mediated Gastrointestinal Protection

| Protective Function | Primary EP Receptor(s) Involved | Key Downstream Signal | Reference(s) |

|---|---|---|---|

| Gastric Cytoprotection | EP1 | ↑ [Ca2+]i | [5][9][10] |

| Mucus Secretion | EP4 | ↑ cAMP | [1][4][9] |

| Bicarbonate Secretion (Stomach) | EP1 | ↑ [Ca2+]i | [5][8] |

| Bicarbonate Secretion (Duodenum) | EP3 / EP4 | ↓ cAMP / ↑ cAMP | [1][9][10] |

| Mucosal Blood Flow | EP2 / EP3 / EP4 | ↑ cAMP / ↓ cAMP | [14] |

| Inhibition of Gastric Motility | EP1 | ↑ [Ca2+]i | [1][15] |

| Ulcer Healing / Angiogenesis | EP4 | ↑ cAMP |[1][9] |

Table 2: Quantitative Analysis of PGE2 Effects on GI Protective Factors

| Parameter Measured | Agent / Condition | Result | Species | Reference(s) |

|---|---|---|---|---|

| Gastric Bicarbonate Secretion | 16,16-dimethyl PGE2 | ~4-fold increase in output | Human | [11] |

| Gastric Bicarbonate Secretion | PGE2 analogue | Increase from 2.2 to 4.2 mmol/h | Human | [6] |

| Basal Gastric Bicarbonate | Duodenal Ulcer Patients | 704 ± 84 µmol/h (vs. 356 ± 40 in controls) | Human | [21][22] |

| Basal Gastric PGE2 Release | Duodenal Ulcer Patients | 148 ± 32 ng/h (vs. 53 ± 5 in controls) | Human | [21][22] |

| Gastric Mucus Thickness | Control (Fasted) | Mean thickness of 73 µm | Rat | [23] |

| Gastric Mucus Thickness | 16,16-dimethyl PGE2 (5 µg/ml) | Significant increase in thickness | Rat | [23][24] |

| Gastric Mucosal Blood Flow | Indomethacin / Aspirin | Reduction of 30% to 50% | Dog, Rat |[12] |

Experimental Protocols

The characterization of PGE2's gastroprotective functions relies on a set of specialized experimental models and measurement techniques.

Measurement of Gastric Mucus Thickness

This protocol is based on direct microscopic visualization of the adherent mucus gel layer.[23][25]

-

Tissue Preparation: Anesthetize the subject (e.g., rat) and excise the stomach. Open the stomach along the greater curvature and obtain full-thickness biopsy specimens (e.g., using a skin biopsy punch) from the corpus region.

-

Sectioning and Mounting: Rapidly cut a 1-1.6 mm thick slice of the mucosa from the biopsy specimen. Mount the section transversely in a chamber containing saline solution.

-

Visualization: View the mounted section using an inverse or conventional light microscope (e.g., at x120-x200 magnification) under dark-field illumination or phase contrast. The mucus gel layer will be visible as a distinct layer between the luminal solution and the mucosal surface.

-

Measurement: Use a calibrated eyepiece graticule to measure the distance from the luminal surface of the mucus to the epithelial cell surface. Multiple measurements should be taken along the section to calculate a mean thickness.

Quantification of Gastric Bicarbonate Secretion

This method often employs a computerized system to continuously measure pH and pCO2 in gastric perfusate.[11][26]

-

Subject Preparation: In human or animal subjects, a multi-lumen tube is positioned in the stomach.

-

Gastric Perfusion: The stomach is continuously perfused with a solution (e.g., saline) at a high rate through one lumen, while the gastric aspirate is collected from another.

-

Continuous Measurement: The aspirate is passed through a system that continuously records pH and the partial pressure of carbon dioxide (pCO2).

-

Calculation: A computer-based system uses the Henderson-Hasselbalch equation to calculate the bicarbonate concentration and total output in real-time (e.g., every 30 seconds), correcting for factors like salivary contamination.

References

- 1. Roles of Cyclooxygenase, this compound and EP Receptors in Mucosal Protection and Ulcer Healing in the Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical mechanisms of regulation of mucus secretion by this compound in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Biochemical mechanisms of the regulation of gastric mucus secretion in the rat: the role of this compound and histamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. Gastric bicarbonate secretion in humans. Effect of pentagastrin, bethanechol, and 11,16,16-trimethyl this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Roles of prostaglandin E-receptor subtypes in gastric and duodenal bicarbonate secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin EP receptors and their roles in mucosal protection and ulcer healing in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Gastrointestinal cytoprotection by prostaglandin E and EP receptor subtypes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Continuous computerized determination of gastric bicarbonate secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of prostaglandins in the regulation of gastric mucosal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gastric blood flow: Significance and symbolism [wisdomlib.org]

- 14. alliedacademies.org [alliedacademies.org]

- 15. The roles of prostaglandin E receptor subtypes in the cytoprotective action of this compound in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The complex role of this compound-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of the Signaling Modalities of this compound Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Gastric bicarbonate secretion and release of this compound are increased in duodenal ulcer patients but not in Helicobacter pylori-positive healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. orbit.dtu.dk [orbit.dtu.dk]

- 23. portlandpress.com [portlandpress.com]

- 24. [PDF] A simple method for measuring thickness of the mucus gel layer adherent to rat, frog and human gastric mucosa: influence of feeding, prostaglandin, N-acetylcysteine and other agents. | Semantic Scholar [semanticscholar.org]

- 25. Gastric mucus gel layer thickness measured by direct light microscopy. An experimental study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Simultaneous measurement of gastric acid and bicarbonate secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin E2: A Deep Dive into its Intracellular Signaling Cascades

A Technical Guide for Researchers and Drug Development Professionals

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are orchestrated through a family of four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The activation of these receptors by PGE2 initiates a complex network of intracellular signaling cascades, the understanding of which is paramount for the development of targeted therapeutics. This technical guide provides an in-depth exploration of these signaling pathways, supported by quantitative data, detailed experimental protocols, and clear visual diagrams.

Core Signaling Pathways of PGE2 Receptors

PGE2's pleiotropic effects stem from the differential coupling of its receptors to various G-proteins, leading to the activation of distinct second messenger systems.[1][2]

EP1 Receptor: The Calcium Mobilizer

The EP1 receptor primarily couples to the Gq alpha subunit of heterotrimeric G-proteins.[1][2] Upon PGE2 binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates a host of downstream target proteins, leading to various cellular responses, including smooth muscle contraction and neurotransmitter release.[1]

EP2 and EP4 Receptors: The cAMP Elevators

Both EP2 and EP4 receptors couple to the Gs alpha subunit (Gαs).[1][2] Activation of Gs leads to the stimulation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] cAMP acts as a crucial second messenger, primarily activating protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and survival.[3][4]

While both receptors elevate cAMP, the EP4 receptor exhibits more complex signaling. It can also couple to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, and can activate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, a critical cascade in cell survival and growth.[1][3][5][6]

EP3 Receptor: The cAMP Inhibitor

The EP3 receptor is unique in that it primarily couples to the Gi alpha subunit, which inhibits the activity of adenylyl cyclase, thereby decreasing intracellular cAMP levels.[1] This inhibitory action can counteract the effects of Gs-coupled receptors. The EP3 receptor gene undergoes alternative splicing, giving rise to multiple isoforms that can exhibit different G-protein coupling preferences and signaling outputs.[1] For instance, some isoforms have been shown to couple to Gq or G12/13, leading to calcium mobilization or Rho activation, respectively. The dual action of low concentrations of PGE2 enhancing platelet aggregation and high concentrations inhibiting it is mediated by the EP3 receptor.[7]

Quantitative Data on PGE2 Receptor Interactions

The affinity and potency of PGE2 and its analogs at the EP receptors are critical parameters in understanding their biological effects and for the design of selective ligands. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities (Kd/Ki) of PGE2 and Analogs for EP Receptors

| Ligand | Receptor | Species | Affinity (Kd/Ki) (nM) | Reference |

| PGE2 | EP1 | Human | ~10 (Ki), ~20 (Kd) | [8] |

| PGE2 | EP1 | Mouse | 6 (Ki) | [9] |

| PGE2 | EP2 | Human | ~13 (Kd) | [8][10] |

| 13,14-Dihydro-15-keto-PGE2 | EP2 | Human | 12,000 (Ki) | [8] |

| PGE2 | EP3 | Human | ~0.9 (Ki), 0.3 (Kd) | [8] |

| PGE2 | EP4 | Human | 0.72 ± 0.12 (Kd) | [11] |

| PGE2 | EP4 | Human | 1.12 ± 0.3 (Kd) | [12] |

| PGE2 | EP4 | Human | ~1.9 (Ki) | [8] |

| 13,14-Dihydro-15-keto-PGE2 | EP4 | Human | 57,000 (Ki) | [8] |

| Grapiprant | EP4 | Human | 13 (Ki) | [13] |

Table 2: Functional Potency (EC50/IC50) of PGE2 and Analogs at EP Receptors

| Ligand | Receptor | Assay | Potency (EC50/IC50) (nM) | Reference |

| PGE2 | EP2 Agonist | Chemotaxis Inhibition | 90 ± 24.5 | [14] |

| Butaprost (EP2 Agonist) | EP2 Agonist | Chemotaxis Inhibition | 106.4 ± 63 | [14] |

| PF-04418948 (EP2 Antagonist) | EP2 Antagonist | cAMP Inhibition | 2.7 | [15] |

| PGE2 | EP3 Agonist | Firing Rate Inhibition | - | [16] |

| Sulprostone (EP3 Agonist) | EP3 Agonist | Firing Rate Inhibition | - | [16] |

| L-798,106 (EP3 Antagonist) | EP3 Antagonist | Firing Rate Inhibition | - | [16] |

| PGE2 | EP4 Agonist | cAMP Production | 900 | [17] |

Experimental Protocols for Studying PGE2 Signaling

Investigating the intricate signaling pathways of PGE2 requires a range of specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Measurement of Intracellular cAMP Levels

This protocol describes a common method for quantifying changes in intracellular cAMP concentration upon PGE2 stimulation using a competitive immunoassay.

Detailed Methodology:

-

Cell Culture: Seed cells (e.g., HEK293 cells stably expressing a specific EP receptor) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in a serum-free medium for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of PGE2 or a selective EP receptor agonist to the wells and incubate for the desired time (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

cAMP Assay: Perform the cAMP measurement according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP from the cell lysate competes with a known amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The signal generated is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in the experimental samples. Plot the results as a function of agonist concentration to determine the EC50 value.

Measurement of Intracellular Calcium (Ca2+) Mobilization

This protocol outlines the use of fluorescent Ca2+ indicators to measure changes in intracellular calcium concentration following the activation of Gq-coupled EP1 receptors.

Detailed Methodology:

-

Cell Preparation: Seed cells expressing the EP1 receptor on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.

-

Dye Loading: Load the cells with a Ca2+-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.[18] These dyes are cell-permeant and become fluorescent upon binding to Ca2+. The incubation time and dye concentration should be optimized for the specific cell type.

-

Washing: After incubation, wash the cells with a balanced salt solution to remove any extracellular dye.

-

Baseline Measurement: Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope. Measure the baseline fluorescence for a short period before adding the stimulus.

-

Stimulation and Measurement: Add PGE2 or a selective EP1 agonist to the wells while continuously recording the fluorescence signal. The increase in fluorescence intensity corresponds to the rise in intracellular Ca2+.

-

Data Analysis: The change in fluorescence is typically expressed as a ratio of the peak fluorescence to the baseline fluorescence (F/F0) or, in the case of ratiometric dyes like Fura-2, as the ratio of emission at two different excitation wavelengths.

Western Blotting for Phosphorylated CREB (pCREB)

This protocol details the detection of CREB phosphorylation, a key downstream event in the EP2/EP4-cAMP-PKA signaling pathway, using Western blotting.

References

- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Multiple Faces of Prostaglandin E2 G-Protein Coupled Receptor Signaling during the Dendritic Cell Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. PGE<sub>2</sub> | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Characterization of the Signaling Modalities of this compound Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Inhibition of rat locus coeruleus neurons by this compound EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound activates the mTORC1 pathway through an EP4/cAMP/PKA- and EP1/Ca2+-mediated mechanism in the human pancreatic carcinoma cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Differential Regulation of Prostaglandin E2 Production by COX-1 and COX-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) E2 (PGE2) is a principal prostanoid involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, gastric protection, and cancer. Its synthesis is critically dependent on the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While both isoforms catalyze the same initial step in prostanoid biosynthesis, their expression, regulation, and contribution to PGE2 production differ profoundly. Understanding these differences is paramount for the development of targeted therapeutics, such as non-steroidal anti-inflammatory drugs (NSAIDs), that can selectively modulate PGE2 signaling to achieve desired clinical outcomes while minimizing adverse effects. This guide provides an in-depth examination of the distinct roles of COX-1 and COX-2 in regulating PGE2 production, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway of PGE2

The synthesis of PGE2 begins with the liberation of arachidonic acid (AA) from the cell membrane's phospholipid bilayer by phospholipase A2 (cPLA2). Both COX-1 and COX-2 then catalyze the conversion of AA into the unstable intermediate Prostaglandin H2 (PGH2).[1][2][3] This reaction involves two distinct enzymatic activities: a cyclooxygenase activity that forms PGG2 and a peroxidase activity that reduces PGG2 to PGH2.[1] PGH2 serves as the common precursor for all prostanoids. The final, rate-limiting step in PGE2 synthesis is the isomerization of PGH2, a reaction catalyzed by specific terminal enzymes known as prostaglandin E synthases (PGES).

There are three primary PGES isoforms:

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): An inducible enzyme functionally coupled with COX-2, playing a major role in PGE2 production during inflammation.[2][3]

-

Microsomal Prostaglandin E Synthase-2 (mPGES-2): A constitutively expressed enzyme that can couple with either COX-1 or COX-2.

-

Cytosolic Prostaglandin E Synthase (cPGES): Primarily coupled with COX-1 to mediate immediate, constitutive PGE2 production.[4]

Differential Regulation and Expression of COX Isoforms

The primary distinction between COX-1 and COX-2 lies in their gene structure, regulation of expression, and tissue distribution.[5][6]

3.1 COX-1: The Constitutive "Housekeeping" Enzyme